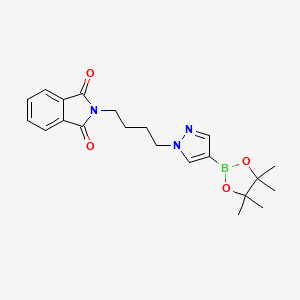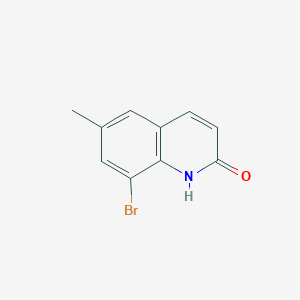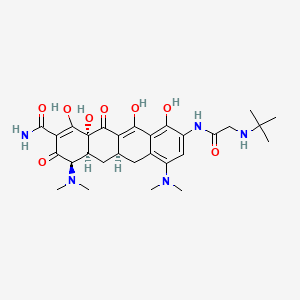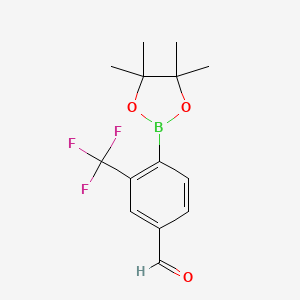![molecular formula C26H16BrN B3322133 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole CAS No. 1419864-64-4](/img/structure/B3322133.png)
7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole
Übersicht
Beschreibung
The compound “7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole” is a derivative of carbazole, an aromatic heterocyclic organic compound . Carbazole-based compounds are known for their photochemical and thermal stability, good hole-transport ability, and wide range of biological and pharmacological properties . They are used in a variety of applications, including biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Synthesis Analysis
Carbazole derivatives can be synthesized through various methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . Another method for the synthesis of carbazole is the Graebe–Ullmann reaction . The synthesis process involves the conversion of an N-phenyl-1,2-diaminobenzene into a diazonium salt which instantaneously forms a 1,2,3-triazole. The triazole is unstable and at elevated temperatures, nitrogen is released and the carbazole is formed .Molecular Structure Analysis
Carbazole has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole and its derivatives are known for their versatility in functionalization and excellent charge transport ability . They can be readily oxidized, forming various products depending on the reaction conditions . The oxidation of carbazole and its derivatives has been studied extensively, providing insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .Physical And Chemical Properties Analysis
Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .Wissenschaftliche Forschungsanwendungen
Electropolymerization
Carbazole-based compounds, including “7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole”, are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are particularly useful in electropolymerization processes .
Biosensors
Polycarbazole and its derivatives, which include “7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole”, have been used in the development of biosensors . Their unique properties make them suitable for this application .
Corrosion Inhibition
These compounds have also been used in corrosion inhibition . Their chemical stability makes them ideal for this purpose .
Photovoltaics
Carbazole-based compounds have been used in photovoltaics . Their photochemical stability and hole-transport ability make them suitable for this application .
Electroluminescent Devices
These compounds have been used in the development of electroluminescent devices . Their unique optoelectronic properties make them ideal for this purpose .
Field-Effect Transistors
Carbazole-based compounds have been used in the development of field-effect transistors . Their high charge carrier mobility makes them suitable for this application .
Supercapacitors
These compounds have also been used in the development of supercapacitors . Their excellent electrochemical properties make them ideal for this purpose .
Organic Light-Emitting Diode (OLED)
“7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole” plays an important role as an intermediate for organic synthesis and organic light-emitting diode (OLED) . Its unique properties make it suitable for this application .
Wirkmechanismus
Target of Action
Carbazole-based molecules, including 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole, are recognized for their diverse biological activities . They are known to interact with various targets, particularly enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Mode of Action
The compound’s interaction with its targets results in significant changes in cellular processes. For instance, one study found that a carbazole derivative exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, and inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Carbazole-based compounds are known for their high chemical stability , which could potentially impact their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tumor survival, induction of apoptosis, and causing cell cycle arrest in cancer cell lines . These effects are primarily due to the compound’s interaction with the PI3K/Akt/mTOR pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole. Carbazole-based compounds are known for their good environmental stability , which suggests that they may retain their efficacy under various environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Carbazole and its derivatives have attracted a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties . The therapeutic potential of natural, semi-synthetic, or synthetic carbazole-containing molecules has expanded considerably . Future research may focus on further exploring the therapeutic potential of these compounds and developing new carbazole-based compounds with improved properties and efficacy.
Eigenschaften
IUPAC Name |
12-(4-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16BrN/c27-19-11-13-20(14-12-19)28-23-15-9-17-5-1-3-7-21(17)25(23)26-22-8-4-2-6-18(22)10-16-24(26)28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNLJBOHKHPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)
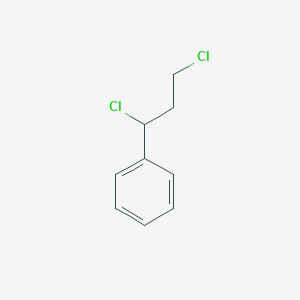
![2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3322081.png)
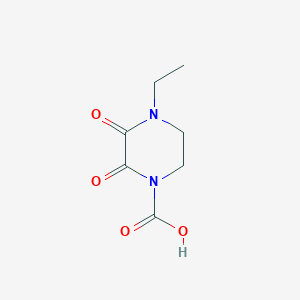
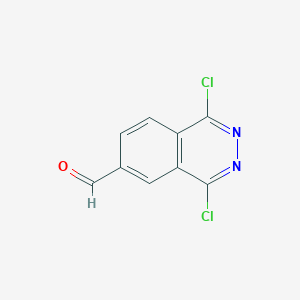
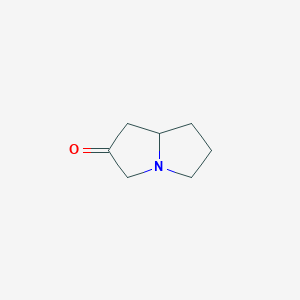
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)
![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
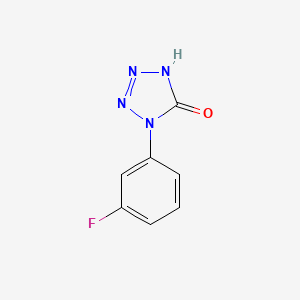
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
